molecular formula C11H16Cl2N4 B2509329 4-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}piperidine dihydrochloride CAS No. 1052549-93-5

4-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}piperidine dihydrochloride

Cat. No.: B2509329
CAS No.: 1052549-93-5
M. Wt: 275.18
InChI Key: RHVSNIWPABHPJZ-UHFFFAOYSA-N
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Description

4-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}piperidine dihydrochloride is a compound that belongs to the class of triazolopyridine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The triazolopyridine scaffold is a versatile structure that can be modified to enhance its biological properties, making it a valuable target for drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}piperidine dihydrochloride typically involves the formation of the triazolopyridine ring followed by the introduction of the piperidine moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the condensation of 3-aminopyridine with hydrazine derivatives can lead to the formation of the triazolopyridine ring . The piperidine moiety can then be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to enhance reaction efficiency and scalability . The use of catalysts and specific reaction conditions can further improve the overall process.

Chemical Reactions Analysis

Types of Reactions

4-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}piperidine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

4-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}piperidine dihydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}piperidine dihydrochloride involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. For example, it has been shown to inhibit c-Met and VEGFR-2 kinases, which are involved in cell proliferation and angiogenesis . The compound’s binding to these targets can disrupt their normal function, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}piperidine dihydrochloride is unique due to its specific structural features and the presence of the piperidine moiety, which can enhance its biological activity and selectivity. Its ability to inhibit multiple targets simultaneously makes it a promising candidate for overcoming drug resistance in cancer therapy .

Properties

IUPAC Name

3-piperidin-4-yl-[1,2,4]triazolo[4,3-a]pyridine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4.2ClH/c1-2-8-15-10(3-1)13-14-11(15)9-4-6-12-7-5-9;;/h1-3,8-9,12H,4-7H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHVSNIWPABHPJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NN=C3N2C=CC=C3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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